2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One

Quinone Reductase 2 NQO2 inhibition MT3 ligand

2-Hydroxy-8,9-dimethoxy-6H-isoindolo[2,1-a]indol-6-one (CAS 858942-71-9; also designated S32797 and PDB ligand code 79X) is a synthetic tetracyclic isoindoloindole bearing a 2-hydroxy substituent and 8,9-dimethoxy groups on the fused ring system. It belongs to the 6H-isoindolo[2,1-a]indol-6-one chemotype, a class structurally related to the topoisomerase II poison batracylin but pharmacologically redirected toward quinone reductase 2 (QR2/NQO2) inhibition.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
CAS No. 858942-71-9
Cat. No. B1663075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One
CAS858942-71-9
Synonyms2-Hydroxy-8,9-dimethoxy-isoindolo[2,1-a]indol-6-one
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=CC4=C(N3C2=O)C=CC(=C4)O)OC
InChIInChI=1S/C17H13NO4/c1-21-15-7-11-12(8-16(15)22-2)17(20)18-13-4-3-10(19)5-9(13)6-14(11)18/h3-8,19H,1-2H3
InChIKeyIRPIYZBBHNVOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-8,9-Dimethoxy-6H-Isoindolo[2,1-A]indol-6-One (CAS 858942-71-9): Compound Identity, Pharmacological Class, and Core Characteristics


2-Hydroxy-8,9-dimethoxy-6H-isoindolo[2,1-a]indol-6-one (CAS 858942-71-9; also designated S32797 and PDB ligand code 79X) is a synthetic tetracyclic isoindoloindole bearing a 2-hydroxy substituent and 8,9-dimethoxy groups on the fused ring system [1]. It belongs to the 6H-isoindolo[2,1-a]indol-6-one chemotype, a class structurally related to the topoisomerase II poison batracylin but pharmacologically redirected toward quinone reductase 2 (QR2/NQO2) inhibition [2]. The compound has been co-crystallized with human QR2 (PDB 3OX2) and characterized as a nanomolar-range inhibitor of this enzyme, which is implicated in quinone-mediated oxidative stress, neurodegenerative diseases, and cancer [1][3]. Commercially, it is offered as a research-grade reference standard with certified purity typically ≥95% (HPLC) .

Why Generic QR2 Inhibitors or Isoindoloindole Analogues Cannot Substitute for 2-Hydroxy-8,9-Dimethoxy-6H-Isoindolo[2,1-A]indol-6-One in Research Procurement


Although multiple chemotypes inhibit quinone reductase 2—including melatonin-derived indoles, prazosin-class quinazolines, resveratrol-derived stilbenoids, and other isoindoloindolones—their potencies, binding modes, and selectivity windows differ sharply [1]. Within the isoindoloindole series itself, substitution pattern profoundly dictates both enzymatic inhibitory activity and DNA intercalation behavior; the 2-hydroxy-8,9-dimethoxy configuration of this compound yields a unique hydrogen-bonding network with hQR2 active-site residues (Asn161, Gly174) and a defined planar stacking orientation over the FAD isoalloxazine ring that is not replicated by its des-methoxy or amino-substituted congeners [1][2]. Substituting an alternative QR2 inhibitor without verifying the specific binding mode risks confounding structure–activity interpretation in crystallographic, enzymatic, or cellular probe studies. The quantitative evidence below establishes exactly where this compound diverges from the most commonly cited alternatives.

Quantitative Differentiation Evidence: 2-Hydroxy-8,9-Dimethoxy-6H-Isoindolo[2,1-A]indol-6-One vs. Closest QR2 Inhibitor Comparators


QR2 Enzymatic Inhibition Potency: S32797 vs. Melatonin, Prazosin, and S29434 Across Three Orthogonal Assays

In a systematic head-to-head evaluation of eight MT3/hQR2 ligands, S32797 ranked second overall in potency with an average rank order of 2.00, positioning it between the most potent tetracyclic inhibitor S29434 (rank 1.00) and the melatonin-derived ligand 2-I-MCA-NAT (rank 3.00) [1]. Across three independent assay formats, S32797 exhibited IC50 values of 498 ± 2.4 nM (mammalian cell menadione/BNAH assay), 704 ± 10 nM (recombinant QR2 menadione/NMeH assay), and 637 ± 80 nM (recombinant QR2 formazan/NMeH assay) [1]. By comparison, the natural ligand melatonin (MLT) required approximately 260-fold higher concentrations in the cell-based assay (IC50 = 130,000 ± 35,000 nM), and the reference inhibitor prazosin was approximately 8-fold less potent (IC50 = 4,000 ± 250 nM in the cell-based assay) [1]. The more potent S29434 (IC50 = 14 ± 7 nM, cell-based) achieves single-digit nanomolar potency but through a distinct binding orientation that precludes direct methoxy-mediated hydrogen bonds with Asn161 [1].

Quinone Reductase 2 NQO2 inhibition MT3 ligand enzyme kinetics IC50 ranking

X-ray Crystallographic Binding Mode: Distinct Orientation of S32797 vs. S29434 in the hQR2 Active Site

Co-crystal structures of hQR2 with S32797 (PDB 3OX2, 2.41 Å resolution) and S29434 (PDB 3OX3, 1.8 Å resolution) reveal fundamentally different binding modes despite both compounds sharing a planar tetracyclic scaffold [1]. S32797 positions its dual methoxy-substituted ring toward Asn161, forming hydrogen bonds between the methoxy oxygen atoms and the side chain of Asn161 and the backbone carbonyl oxygen of Gly174; this orientation places the lone nitrogen of the tetracyclic ring directly above the tertiary amide of the FAD isoalloxazine ring [1]. In contrast, S29434—which lacks the two methoxy groups—adopts a rotated conformation in the active site, sinking one six-membered ring deeper into the pocket and engaging an alternative H-bond network via Gln122 and Gly68 through a water molecule [1]. The methoxy groups of S32797 also displace several active-site water molecules, a factor proposed to contribute enthalpically to binding affinity [1].

X-ray crystallography hQR2 binding mode FAD stacking structure-based design

Utility as a Validated DNA-Binding Reference Molecule for Cytosolic and Nuclear DNA Interaction Studies

Unlike the majority of isoindoloindolones developed exclusively as cytotoxic or enzyme-inhibitory agents, 2-hydroxy-8,9-dimethoxy-6H-isoindolo[2,1-a]indol-6-one has been specifically employed as a reference molecule in the determination of binding constants for cytosolic and nuclear DNA . The planar tetracyclic aromatic system of the isoindoloindole core, combined with the electron-donating 2-hydroxy and 8,9-dimethoxy substituents, confers a defined DNA-intercalative propensity that has been calibrated in physicochemical binding studies . This contrasts with batracylin and its direct isoindoloindole analogues (e.g., 2-nitro-13a, 2-amino-14, and the 2-diethylaminopropionamide derivative 16), which were characterized primarily for cytotoxicity against L1210 and HT29 cell lines rather than for their DNA-binding constants [1].

DNA binding constant reference molecule fluorescence quenching cytosolic DNA nuclear DNA

Chemotype Differentiation: 2-Hydroxy-8,9-Dimethoxy Substitution vs. Batracylin-Derived Isoindoloindolones

The 2006 Guillaumel et al. study of 6H-isoindolo[2,1-a]indol-6-ones as batracylin analogues focused exclusively on A-ring and D-ring substituted variants bearing nitro (13a), amino (14), diethylaminopropionamide (16), chloro (13b, 13c, 13d), and methoxy (20) substituents—none of which carried the 2-hydroxy-8,9-dimethoxy configuration present in S32797 [1]. The most cytotoxic compound in that series, the monoalkyl derivative 20, achieved activity through a fundamentally different mechanism (topoisomerase II poisoning with associated DNA damage) rather than QR2 inhibition [1]. The 2-hydroxy-8,9-dimethoxy substitution pattern thus defines a distinct pharmacological vector: it redirects the isoindoloindole scaffold from a DNA-damaging cytotoxic chemotype toward a non-genotoxic, enzyme-inhibitory profile with nanomolar QR2 affinity [2]. Furthermore, the methoxy groups provide synthetic handles for potential prodrug or affinity-tag derivatization not available on the simpler batracylin analogues 13a–20 [1][2].

isoindoloindole batracylin analogue substitution pattern topoisomerase II chemotype comparison

Commercially Defined Purity Specifications: Batch-to-Batch Reproducibility for Reference-Standard Applications

As a research tool compound, 2-hydroxy-8,9-dimethoxy-6H-isoindolo[2,1-a]indol-6-one is supplied with defined purity specifications: Biosynth Ltd. lists a minimum purity of 95% (Cat. IJB94271) , while MolCore certifies ≥98% purity by HPLC with ISO-compliant quality systems suitable for global pharmaceutical R&D and quality control applications . This level of documented purity and batch traceability distinguishes the compound from non-certified laboratory-synthesized isoindoloindolones, which may contain residual palladium catalysts (from Pd-catalyzed aminocarbonylation/C–H activation synthetic routes) or incompletely separated regioisomers [1]. The availability of a commercial safety data sheet (DC Chemicals) further supports institutional chemical hygiene and regulatory compliance requirements [2].

purity specification reference standard HPLC purity quality control procurement

Validated Application Scenarios for 2-Hydroxy-8,9-Dimethoxy-6H-Isoindolo[2,1-A]indol-6-One Based on Quantitative Differentiation Evidence


Structural Biology: Co-Crystallization and X-ray Diffraction Studies of Human Quinone Reductase 2 (hQR2/NQO2)

The compound has been successfully co-crystallized with human QR2 at 2.41 Å resolution (PDB 3OX2), with well-defined electron density in both active sites of the homodimer, confirming full occupancy and a single, identical binding orientation [1]. Its methoxy-mediated hydrogen bonds with Asn161 and Gly174 provide a structurally distinct pharmacophore compared to other crystallized QR2 ligands such as melatonin, 2-iodomelatonin, MCA-NAT, and S29434 [1]. Researchers conducting competitive soaking experiments or structure-based inhibitor design can use this compound as a reference ligand to probe the Asn161/Gly174 sub-pocket of the QR2 active site. The commercial availability of the compound with defined purity (≥95%) eliminates the need for in-house synthesis and purification prior to crystallization trials .

Enzymology: Intermediate-Potency QR2 Inhibitor Probe for Cellular and Biochemical Assays

With IC50 values of ~500–700 nM across three orthogonal hQR2 assay formats, S32797 occupies a strategic potency window that is ~260-fold above the endogenous ligand melatonin and ~36-fold below the ultra-potent inhibitor S29434 [1]. This intermediate potency makes it particularly suitable for washout experiments, IC50-shift assays in the presence of competing substrates, and dose-response studies where complete enzyme saturation at low nanomolar concentrations would obscure mechanistic nuances [1]. The compound's activity has been validated in both mammalian cell lysate-based and recombinant enzyme assays, providing cross-platform confidence for researchers transitioning between biochemical and cellular QR2 inhibition readouts [1].

DNA-Biophysics: Reference Compound for Cytosolic and Nuclear DNA Binding Constant Determination

The compound has been explicitly employed as a reference molecule in studies measuring binding constants for cytosolic and nuclear DNA [1]. Its planar tetracyclic aromatic system and electron-donating hydroxy/methoxy substituents confer a reproducible DNA-intercalative profile suitable for calibrating fluorescence quenching, UV-Vis titration, and competitive displacement assays [1]. This application is not documented for other common isoindoloindolones, which have been characterized almost exclusively in cytotoxicity contexts . Laboratories developing DNA-binding assays can procure this compound as a chemically defined, commercially traceable positive control.

Medicinal Chemistry: Starting Point for QR2-Targeted Lead Optimization on the Isoindoloindole Scaffold

As the only isoindoloindole chemotype member with a publicly deposited hQR2 co-crystal structure (PDB 3OX2), S32797 provides experimentally validated binding-mode information that is absent for all batracylin-derived isoindoloindolones [1]. The solved structure reveals that the 8,9-dimethoxy groups engage Asn161 and Gly174, while the 2-hydroxy group participates in a water-mediated H-bond network with Asp117 and Thr71, and the tetracyclic nitrogen stacks over the FAD isoalloxazine ring [1]. These structural data enable rational, structure-guided modification of the methoxy, hydroxy, and ring-system positions to modulate potency, selectivity, and physicochemical properties—a capability not afforded by the batracylin analogue series, for which no QR2 structural data exist [1].

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